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molecular formula C16H31NOSSn B1317845 2-Methoxy-5-(tributylstannyl)thiazole CAS No. 1025744-42-6

2-Methoxy-5-(tributylstannyl)thiazole

Cat. No. B1317845
M. Wt: 404.2 g/mol
InChI Key: IRDMSBWEFWGVLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765792B2

Procedure details

To a stirred solution of 2-methoxythiazole (5 g, 43.4 mmol) in tetrahydrofuran (THF) (50 mL) was added n-BuLi (35.3 mL, 56.4 mmol) and the contents stirred at −78° C. After 15 min, tributylchlorostannane (14.13 mL, 52.1 mmol) was added and the mixture stirred with warming to room temperature over a 3 h period. The reaction mixture was quenched with water (20 mL) and the contents extracted with ether (25 mL). The organic layer was separated and dried over anhydrous sodium sulphate, filtered, and the filtrate concentrated in vacuo to afford the crude product (6 g). The crude product was purified by silica gel column chromatography (eluent: 2% EtOAc/Hexane) to afford 2-methoxy-5-(tributylstannyl)thiazole (4 g, 22%) as yellow liquid. 1H NMR (400 MHz, CDCl3-d3) δ ppm 0.90-0.98 (m, 9H), 1.05-1.15 (m, 6H), 1.30-1.40 (m, 6H), 1.50-1.65 (m, 6H), 4.04 (s, 3H), 7.03 (s, 1H). LCMS (ES) [M+H]+ 405.99.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
tributylchlorostannane
Quantity
14.13 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[S:4][CH:5]=[CH:6][N:7]=1.[Li]CCCC.[CH2:13]([Sn:17]([CH2:23][CH2:24][CH2:25][CH3:26])([CH2:19][CH2:20][CH2:21][CH3:22])Cl)[CH2:14][CH2:15][CH3:16]>O1CCCC1>[CH3:1][O:2][C:3]1[S:4][C:5]([Sn:17]([CH2:19][CH2:20][CH2:21][CH3:22])([CH2:23][CH2:24][CH2:25][CH3:26])[CH2:13][CH2:14][CH2:15][CH3:16])=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC=1SC=CN1
Name
Quantity
35.3 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
tributylchlorostannane
Quantity
14.13 mL
Type
reactant
Smiles
C(CCC)[Sn](Cl)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the contents stirred at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred
TEMPERATURE
Type
TEMPERATURE
Details
with warming to room temperature over a 3 h period
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
the contents extracted with ether (25 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the crude product (6 g)
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography (eluent: 2% EtOAc/Hexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC=1SC(=CN1)[Sn](CCCC)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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